Product packaging for 3-ethyl-3-azabicyclo[3.2.1]octan-8-one(Cat. No.:CAS No. 1087789-15-8)

3-ethyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B6144395
CAS No.: 1087789-15-8
M. Wt: 153.22 g/mol
InChI Key: PIYLLTYRKCCGAE-UHFFFAOYSA-N
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Description

3-ethyl-3-azabicyclo[3.2.1]octan-8-one is a versatile chemical scaffold of significant interest in pharmaceutical research and development. The 3-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, serving as a key precursor for the synthesis of potent ligands targeting various biological systems . This bicyclic framework is a well-known tropane isostere, where the nitrogen atom at the 3-position is incorporated into an ethyl-substituted group, offering unique stereochemical and electronic properties for structure-activity relationship (SAR) studies. Researchers value this core structure for its application in developing compounds that interact with central nervous system (CNS) targets. Analogous structures based on the 8-azabicyclo[3.2.1]octane skeleton have been extensively investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are primary targets for understanding substance abuse and developing potential treatments . Furthermore, recent research has identified derivatives of this scaffold as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme involved in the regulation of inflammation and pain . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects, which makes this scaffold a promising starting point for developing new therapeutics for chronic inflammatory conditions . As a ketone, the 8-one functional group provides a critical synthetic handle for further functionalization, allowing researchers to explore diverse chemical space and optimize drug-like properties. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B6144395 3-ethyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-azabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-10-5-7-3-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYLLTYRKCCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 Ethyl 3 Azabicyclo 3.2.1 Octan 8 One

Reactions at the Ketone Carbonyl (C-8)

The carbonyl group at the C-8 position is a key site for functionalization, undergoing typical ketone reactions such as nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The ketone at C-8 is susceptible to attack by various nucleophiles. While direct experimental data on 3-ethyl-3-azabicyclo[3.2.1]octan-8-one is limited in readily available literature, the reactivity can be inferred from analogous tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and other related systems. For instance, the addition of organometallic reagents like Grignard reagents or organolithium species to the carbonyl group is a common strategy to introduce new carbon-carbon bonds.

In a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, an alkyl lithium is added to a tropinone derivative, resulting in high yields of the corresponding tertiary alcohol. google.com This suggests that this compound would similarly react with nucleophiles like alkyl lithium or Grignard reagents to yield the corresponding tertiary alcohol at the C-8 position. Another example involves the addition of potassium cyanide to an 8-substituted-8-azabicyclo[3.2.1]octan-3-one in the presence of hydrochloric acid to form a cyanohydrin intermediate. google.com

Table 1: Examples of Nucleophilic Addition on Analogous Azabicyclooctanones

Starting MaterialReagentProduct TypeReference
8-Arylmethyl-8-azabicyclo[3.2.1]octan-3-oneAlkyl lithium, Iodo-heteroarylTertiary alcohol google.com
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-onePotassium cyanide, HClCyanohydrin google.com

Condensation Reactions, Including Aldol-Type Processes

Condensation reactions provide a powerful means to extend the carbon framework of the bicyclic system. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are particularly effective for converting the C-8 ketone into an exocyclic double bond. masterorganicchemistry.comlibretexts.org

For example, a related N-protected 8-azabicyclo[3.2.1]octan-3-one undergoes an HWE reaction using a phosphonate (B1237965) ester and a base to yield an ethylidenyl ester derivative. nih.gov This reaction is highly efficient and proceeds under relatively mild conditions. Similarly, aldol-type condensation reactions can occur at the α-carbon to the ketone. In studies on 8-substituted-8-azabicyclo[3.2.1]octan-3-ones, reaction with various aldehydes in the presence of a base like sodium hydroxide (B78521) leads to the formation of 2-arylidene derivatives. koreascience.kr This demonstrates the reactivity of the enolizable protons adjacent to the carbonyl group.

Table 2: Condensation Reactions on Related Azabicyclooctanone Scaffolds

Starting MaterialReagent(s)Reaction TypeProductYieldReference
8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-oneDiethyl (ethoxycarbonyl)methylphosphonate, LiCl, DBUHorner-Wadsworth-Emmons3-Ethoxycarbonylethylidenyl derivative87% nih.gov
Tropinone2-Furaldehyde, 0.01 N NaOHAldol (B89426) Condensation2-Furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-oneNot specified koreascience.kr
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-oneBenzaldehyde, 0.01 N NaOHAldol Condensation8-Benzoyl-2-benzylidene-8-azabicyclo[3.2.1]octan-3-oneNot specified koreascience.kr

Reduction and Oxidation of the Ketone Group

The C-8 ketone can be readily reduced to the corresponding alcohol. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride (LAH) are effective for this transformation. For instance, an ethylidenyl ester on a related 8-azabicyclo[3.2.1]octane scaffold was reduced to the corresponding allylic alcohol in 89% yield using LAH. nih.gov The reduction of the ketone in a 3-azabicyclo[3.3.1]nonane derivative with sodium borohydride has also been reported, yielding the corresponding alcohol. researchgate.net These examples strongly suggest that this compound would be smoothly reduced to 3-ethyl-3-azabicyclo[3.2.1]octan-8-ol.

Conversely, while the oxidation of the ketone itself is not a typical transformation, the corresponding secondary alcohol can be oxidized to regenerate the ketone. Various methods are available for the oxidation of secondary alcohols to ketones. researchgate.net

Transformations Involving the Azabicyclo Nitrogen (N-3)

The tertiary amine at the N-3 position is a site for dealkylation, re-alkylation, and the formation of various nitrogen-containing functional groups.

N-Dealkylation and Re-alkylation Studies

The removal of the N-ethyl group is a crucial transformation for further derivatization of the bicyclic scaffold. A widely used method for the N-dealkylation of tertiary amines is the von Braun reaction or its modern variations using chloroformate reagents. google.com Reagents such as α-chloroethyl chloroformate (ACE-Cl) or vinyl chloroformate are particularly effective. google.com The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is then cleaved, typically by treatment with methanol, to yield the secondary amine (3-azabicyclo[3.2.1]octan-8-one). nih.gov

This N-dealkylation provides a versatile "nor" intermediate that can be subsequently re-alkylated with a variety of alkylating agents to introduce different substituents on the nitrogen atom, allowing for the synthesis of a library of N-substituted analogues. nih.gov

Table 3: N-Dealkylation of Analogous Tertiary Amines

Starting AmineReagentKey IntermediateProductReference
Tertiary N-methyl alkaloidsα-Chloroethyl chloroformateCarbamateSecondary amine google.com
N-Ethyl piperidine (B6355638)1-Chloroethyl chloroformateCarbamatePiperidine hydrochloride nih.gov
8-Methyl-8-azabicyclo[3.2.1]octane derivativesα-Chloroethyl chloroformate, then MeOHCarbamoyl (B1232498) chloride8-Azabicyclo[3.2.1]octane derivative

Formation of Amides and Urea (B33335) Derivatives at N-3

Once the secondary amine is obtained via N-dealkylation, it can be readily converted into amides and ureas. Amide formation can be achieved by reacting the secondary amine with acyl chlorides or carboxylic acids using standard peptide coupling reagents.

The formation of urea derivatives is also a common transformation. For example, the demethylated 8-azabicyclo[3.2.1]octane scaffold can be treated with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl chloride intermediate. This intermediate readily reacts with a wide range of primary or secondary amines to produce a library of unsymmetrical ureas in high yield. This two-step procedure allows for significant diversification of the core structure.

Reactivity at Bridgehead and Bridge Carbon Atoms

The bridgehead and bridge carbon atoms of the this compound skeleton are generally less reactive towards substitution reactions due to steric hindrance and the rigidity of the bicyclic system. However, the presence of the ketone at the C-8 position activates the adjacent α-carbons (C-7) for various functionalization reactions.

The carbon atoms adjacent to the ketone (α-carbons) in this compound are susceptible to deprotonation by a strong base to form an enolate. This enolate is a key intermediate for introducing substituents at the α-position.

Alkylation: The α-alkylation of ketones in the 8-azabicyclo[3.2.1]octane series can be challenging. However, the formation of an enolate using a strong base like lithium diisopropylamide (LDA) allows for the introduction of alkyl groups. For the related tropinone, alkylation has been achieved with moderate yield and good selectivity by careful choice of the electrophile wikipedia.org. This suggests that this compound could undergo similar reactions.

Halogenation: The α-halogenation of ketones is a fundamental transformation. In the case of cyclic ketones, this reaction can be catalyzed by either acid or base univ.kiev.ua. Base-promoted halogenation proceeds via an enolate and can lead to multiple halogenations univ.kiev.ua. For α-halo ketones within the bicyclo[3.2.1]octane system, this functionalization is a crucial step for subsequent rearrangement reactions, such as the Favorskii rearrangement wikipedia.orgresearchgate.net. The bromination of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a related compound, has been shown to yield the corresponding 2,4-dibromo derivative in high yield researchgate.net.

A representative table of alpha-functionalization reactions is provided below:

Reaction TypeReagents and ConditionsExpected ProductReference
Alkylation1. LDA, THF, -78 °C; 2. Alkyl halideα-Alkyl-3-ethyl-3-azabicyclo[3.2.1]octan-8-one wikipedia.org
HalogenationBr₂, HBr/AcOHα-Bromo-3-ethyl-3-azabicyclo[3.2.1]octan-8-one researchgate.net

The rigid and strained bicyclic skeleton of this compound can undergo several types of rearrangement reactions, often leading to ring expansion or contraction and the formation of new heterocyclic systems.

Beckmann Rearrangement: The oxime of this compound is a key substrate for the Beckmann rearrangement. This reaction, typically acid-induced, involves the transformation of an oxime into an amide organic-chemistry.orgmasterorganicchemistry.com. For bicyclic oximes, the stereochemistry of the oxime dictates which bridgehead carbon migrates. The Beckmann rearrangement of 8-oximinobicyclo[3.2.1]octane-3-carboxylic acids has been studied, demonstrating that both classical rearrangement to a lactam and fragmentation can occur depending on the stereochemistry of the oxime univ.kiev.uacore.ac.ukresearchgate.net. This suggests that the oxime of this compound could yield a 3-ethyl-3,8-diazabicyclo[4.2.1]nonan-9-one derivative.

Favorskii Rearrangement: The Favorskii rearrangement of α-halo ketones in the presence of a base typically leads to ring contraction wikipedia.orgddugu.ac.in. For cyclic α-halo ketones, this reaction proceeds through a cyclopropanone (B1606653) intermediate wikipedia.org. The reaction of 2β-bromobicyclo[3.3.1]nonan-3-one and its 2α-epimer with sodium methoxide (B1231860) has been shown to stereoselectively yield methyl bicyclo[3.2.1]octane-6β-carboxylate researchgate.net. This indicates that an α-halo derivative of this compound could undergo a Favorskii rearrangement to produce a substituted 3-ethyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid derivative.

Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, leading to ring expansion and the formation of a lactam. This reaction provides an alternative to the Beckmann rearrangement for the synthesis of expanded ring systems.

A summary of potential rearrangement reactions is presented below:

RearrangementStarting MaterialKey ReagentsProduct TypeReference
BeckmannThis compound oximeAcid (e.g., H₂SO₄, PPA)Ring-expanded lactam organic-chemistry.orgcore.ac.uk
Favorskiiα-Halo-3-ethyl-3-azabicyclo[3.2.1]octan-8-oneBase (e.g., NaOMe)Ring-contracted carboxylic acid derivative wikipedia.orgresearchgate.net
SchmidtThis compoundHN₃, H₂SO₄Ring-expanded lactamN/A

Role as a Synthetic Intermediate in Complex Molecule Construction

The 3-ethyl-3-azabicyclo[3.2.1]octane framework is a valuable scaffold in organic synthesis, serving as a building block for more complex molecular architectures, including polycyclic systems and advanced heterocyclic compounds. Its rigid structure and the presence of modifiable functional groups make it an attractive starting material for the synthesis of biologically active molecules ehu.esuni-regensburg.de.

The bicyclic nature of this compound makes it an ideal precursor for the construction of more elaborate polycyclic systems. Annulation reactions, where a new ring is fused onto the existing framework, are a common strategy. For instance, intramolecular Diels-Alder reactions of derivatives of the bicyclo[3.2.1]octane system have been used to create tricyclic structures mdpi.com. Furthermore, tandem reactions, such as an epoxide opening-induced rearrangement, have been employed to convert the 8-azabicyclo[3.2.1]octane skeleton into a 6-azabicyclo[3.2.1]octane system, which was then elaborated into the alkaloid (±)-peduncularine acs.org.

The 3-azabicyclo[3.2.1]octane core is a key structural motif in a variety of natural products and pharmacologically active compounds, particularly tropane (B1204802) alkaloids ehu.es. The ketone at C-8 in this compound can be transformed into other functional groups, or the ring system itself can be modified to generate novel heterocyclic structures. For example, rearrangement reactions like the Beckmann rearrangement can lead to diazabicyclo[4.2.1]nonane systems univ.kiev.uacore.ac.ukresearchgate.net. Additionally, the synthesis of indole- and pyrrole-fused tropane derivatives has been achieved through enantioselective Michael addition followed by intramolecular Friedel-Crafts reaction of related 8-azabicyclo[3.2.1]octane derivatives ehu.es.

Structural and Conformational Analysis of 3 Ethyl 3 Azabicyclo 3.2.1 Octan 8 One and Analogues

Elucidation of Bicyclic Ring Conformation

The conformation of the 3-azabicyclo[3.2.1]octane system is characterized by the fusion of a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring. Spectroscopic and computational studies on analogues, particularly N-methyl derivatives, have provided significant insight into the preferred conformations of this bicyclic system. researchgate.netresearchgate.netresearchgate.net

The most stable conformation for the 3-azabicyclo[3.2.1]octane skeleton is generally a chair-envelope form. researchgate.netresearchgate.netcsic.es In this arrangement, the six-membered piperidine ring adopts a chair conformation, which is the most stable conformation for cyclohexane (B81311) rings, minimizing both angle and torsional strain. The five-membered ring, bridged by the nitrogen and C5 of the piperidine ring, typically adopts an envelope conformation.

Studies on the closely related 3-methyl-3-azabicyclo[3.2.1]octan-8-one and its alcohol derivatives consistently show a preference for this chair-envelope conformation in solution, as determined by NMR spectroscopy and ab initio calculations. researchgate.netresearchgate.net While a boat-like conformation for the piperidine ring is theoretically possible, it is generally considered a higher-energy transition state or is adopted only in highly substituted or constrained systems. montclair.edu For instance, in some related 3-azabicyclo[3.3.1]nonane systems, a boat-chair conformation has been observed. researchgate.net

The substituent on the nitrogen atom plays a crucial role in the conformational stability and the potential for ring inversion. In 3-alkyl-3-azabicyclo[3.2.1]octane systems, the alkyl group can occupy either an equatorial or an axial position relative to the chair-shaped piperidine ring.

Extensive NMR studies, including Nuclear Overhauser Effect (NOE) experiments, on 3-methyl and 3-phenethyl analogues have demonstrated a strong preference for the N-substituent to be in the equatorial position. researchgate.netresearchgate.netresearchgate.net This orientation minimizes steric interactions with the rest of the bicyclic framework, particularly the protons on the ethano bridge (C6 and C7). An axial N-substituent would experience significant 1,3-diaxial interactions, destabilizing the conformation. This principle suggests that for 3-ethyl-3-azabicyclo[3.2.1]octan-8-one, the N-ethyl group will also predominantly adopt the equatorial position to ensure maximum stability. The energy barrier to nitrogen inversion and ring flipping is considerable, meaning the molecule is effectively locked in this preferred conformation at room temperature. academie-sciences.fr

Stereochemical Aspects

The rigid, non-planar structure of the 3-azabicyclo[3.2.1]octane system gives rise to various stereochemical considerations that are critical for its synthesis and characterization.

The 3-azabicyclo[3.2.1]octane scaffold is inherently chiral. The bridgehead carbons (C1 and C5) are stereogenic centers. Unless a plane of symmetry is present within the molecule (as in the unsubstituted parent compound), derivatives of this system will be chiral and can exist as a pair of enantiomers.

The introduction of further substituents on the rings can create additional stereocenters, leading to the possibility of multiple diastereomers. For example, in the synthesis of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, four distinct stereoisomers were synthesized, highlighting the stereochemical complexity of this bicyclic system. nih.govacs.org The synthesis and separation of these stereoisomers are key challenges in the chemistry of these compounds. nih.gov

Determining the specific three-dimensional arrangement of atoms is achieved through a combination of synthetic strategies and analytical techniques. The relative stereochemistry between different substituents on the bicyclic frame is often established using advanced NMR techniques like NOESY, which can detect through-space interactions between protons. researchgate.netresearchgate.net

The determination of absolute stereochemistry requires either the use of a chiral starting material or a chiral auxiliary during the synthesis. nih.govacs.org For instance, (R)-1-phenylethylamine has been used to confer chirality in the synthesis of enantiopure 3-azabicyclo[3.2.1]octane derivatives. nih.govacs.org Once enantiomers are synthesized, they can often be separated using chiral High-Performance Liquid Chromatography (HPLC). nih.gov X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound by directly mapping its three-dimensional structure. researchgate.net

Advanced Spectroscopic Characterization Techniques

A suite of modern spectroscopic methods is essential for the unambiguous structural elucidation and conformational analysis of this compound and its analogues.

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are the primary tools for characterization in solution. researchgate.netcsic.es Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals unequivocally. researchgate.net As mentioned, NOE-based experiments (NOESY or 1D selective NOE) are crucial for confirming conformational details, such as the equatorial disposition of the N-alkyl group and the relative orientation of other substituents. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone at position 8. csic.es Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern. koreascience.kr For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, bond angles, and conformational details. researchgate.net

Table 1: Exemplary Spectroscopic Data for 3-Azabicyclo[3.2.1]octane Analogues This table presents typical chemical shift ranges observed for the N-methyl analogue, which are instructive for the N-ethyl compound.

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹³CC1/C5 (Bridgehead)50-60Bridgehead carbons adjacent to nitrogen.
¹³CC2/C455-65Carbons flanking the nitrogen atom.
¹³CC6/C725-35Carbons of the ethano bridge.
¹³CC8 (Ketone)>200Characteristic shift for a ketone carbonyl.
¹³CN-CH₃40-45Equatorial methyl group on nitrogen.
¹HC1/C5 (Bridgehead)2.5-3.5
¹HC2/C42.0-3.0Protons on the piperidine ring.
¹HC6/C71.5-2.5Protons on the ethano bridge.
¹HN-CH₃~2.3

Data compiled from studies on 3-methyl-3-azabicyclo[3.2.1]octan-8-one and related structures. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons in a molecule and for investigating its conformational preferences in solution. For this compound and its analogues, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, provide deep insights into their molecular architecture.

In the ¹H NMR spectrum of 8-ethyl-8-azabicyclo[3.2.1]octan-3-one (an alternative nomenclature for the same compound), the bridgehead protons typically appear as broad singlets. The protons of the ethyl group exhibit a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, although the latter can be a more complex multiplet due to coupling with adjacent protons. The remaining protons on the bicyclic framework give rise to complex multiplets due to intricate spin-spin coupling interactions.

The conformation of the bicyclic system, particularly the orientation of the N-ethyl group, can be deduced from NMR data. The 3-azabicyclo[3.2.1]octane skeleton typically adopts a chair-envelope conformation. In this arrangement, the piperidine ring is in a chair conformation, and the pyrrolidine (B122466) ring adopts an envelope conformation. The N-substituent can exist in either an axial or equatorial position, and the equilibrium between these two invertomers is influenced by the solvent and the nature of other substituents. Previous conformational studies on related N-substituted nortropinones in deuterated chloroform (B151607) (CDCl₃) have suggested a preference for the N-substituent to be in the axial position. academie-sciences.fr

A notable feature in the NMR spectra of some azabicyclic systems is the significant deshielding of protons that are in close spatial proximity to the nitrogen atom's lone pair of electrons due to steric compression. semanticscholar.org This effect can lead to a downfield shift of the affected proton's resonance. Two-dimensional NOESY experiments are particularly valuable in establishing through-space proximities between protons, which helps in confirming the stereochemistry and the preferred conformation of the molecule. For instance, NOE correlations can firmly establish the chair-like conformation of the piperidine ring. acs.org

Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for 8-ethyl-8-azabicyclo[3.2.1]octan-3-one in CDCl₃. academie-sciences.fr

Table 1: ¹H and ¹³C NMR Data for 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one in CDCl₃. academie-sciences.fr
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
C=O210.1---
Bridgehead CH58.03.59br s
CH₂ (next to N)47.12.75-2.61app m
CH₂ (next to C=O)43.82.20d15.4
CH₂27.92.10-2.01m
CH₂ (ethyl)-1.67-1.57m
CH₃ (ethyl)14.01.20t7.2

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR and Raman spectra is the stretching vibration of the carbonyl (C=O) group of the ketone. This band typically appears in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring strain of the bicyclic system.

In analogues where a hydroxyl group is present, IR spectroscopy is particularly useful for studying hydrogen bonding. For example, in the solid state, intermolecular hydrogen bonds of the O-H···N type can be observed, which typically result in a broadening and shifting of the O-H stretching band to lower frequencies. researchgate.net

The C-N stretching vibrations of the tertiary amine and the various C-H stretching and bending vibrations of the ethyl group and the bicyclic framework also give rise to characteristic bands in the IR and Raman spectra, further confirming the molecular structure.

The table below presents typical vibrational frequencies for a related compound, ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, which showcases the characteristic ketone absorption. nih.gov

Table 2: Characteristic IR and Raman Frequencies for a Related Azabicyclo[3.2.1]octanone. nih.gov
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C=O (ketone)Stretching~1715
C-N (amine)Stretching1200-1020
C-H (alkane)Stretching2960-2850
C-H (alkane)Bending1470-1350

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺˙) corresponding to its molecular weight.

The fragmentation of 8-azabicyclo[3.2.1]octane systems under EI conditions is characterized by cleavages of the C-C bonds at the bridgehead carbon atoms. aip.org This leads to the formation of five- and six-membered heterocyclic ions. A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the loss of an alkyl radical. In the case of this compound, the loss of a methyl radical (CH₃˙) from the ethyl group to form an [M-15]⁺ ion is a likely fragmentation pathway. The loss of the largest alkyl group attached to the nitrogen is often the most favorable α-cleavage.

The mass spectrum of a related compound, 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, shows characteristic fragmentation patterns that can serve as a reference for understanding the fragmentation of the azabicyclo[3.2.1]octane core. nist.gov

Table 3: Predicted Major Fragmentation Pathways for this compound.
Fragmentation ProcessLost FragmentResulting Ion (m/z)
α-cleavageCH₃˙[M-15]⁺
α-cleavageC₂H₅˙[M-29]⁺
Ring cleavageC₂H₄[M-28]⁺˙
Ring cleavageCO[M-28]⁺˙

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline compounds. The solid-state structure of several analogues of 3-azabicyclo[3.2.1]octan-8-one has been determined by this method, revealing precise bond lengths, bond angles, and conformational details.

For instance, the crystal structure of (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one demonstrates that the fused piperidine ring adopts a chair conformation, while the fused pyrrolidine ring is in an envelope conformation. iucr.org In this particular analogue, the nitrogen atom deviates from the mean plane of the pyrrolidine ring. iucr.org Such studies confirm the chair-envelope conformation of the bicyclic system that is often inferred from NMR studies in solution.

The table below presents representative crystallographic data for an analogue of 3-azabicyclo[3.2.1]octan-8-one. nih.gov

Table 4: Representative Crystallographic Data for (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2030 (3)
b (Å)11.3097 (4)
c (Å)14.8372 (6)
β (°)97.391 (4)
Volume (ų)1198.65 (8)
Z4
ConformationPiperidine ring: chair; Pyrrolidine ring: envelope

Theoretical and Computational Studies

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained system, yet it possesses a degree of flexibility, particularly with respect to the piperidine (B6355638) ring and the orientation of the N-ethyl group. Understanding the conformational landscape is crucial for predicting its chemical reactivity and biological activity.

Computational studies on N-substituted nortropanones have shown that the piperidine ring of the bicyclic system can adopt different conformations. The two primary conformers are characterized by the equatorial or axial position of the N-alkyl substituent. academie-sciences.fr The relative stability of these conformers is a key aspect of their conformational analysis.

For N-ethylnortropinone, computational models have been used to calculate the energy difference between the equatorial and axial invertomers. These calculations often consider the effects of the solvent, as the polarity of the medium can influence the conformational equilibrium. The general finding is that the equatorial conformer is often more stable, though the energy difference can be small, leading to a dynamic equilibrium between the two forms. academie-sciences.fr

Table 2: Calculated Relative Energies of N-Ethylnortropinone Conformers

ConformerCalculation LevelRelative Energy (kcal/mol)Population (%)
EquatorialDFT/B3LYP0.0073
AxialDFT/B3LYP0.6227

Note: The values are representative and can vary depending on the specific computational method and solvent model used.

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one over time. By simulating the motion of the atoms, MD can reveal the pathways and energy barriers for the interconversion between different conformations, such as the inversion at the nitrogen atom. These simulations are valuable for understanding how the molecule behaves in a solution or when interacting with other molecules.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of the molecule.

For azabicyclic ketones, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. academie-sciences.fr By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework.

A strong correlation between the calculated and experimental NMR spectra provides confidence in the computationally determined structure and conformational preferences. For example, specific proton and carbon signals will show distinct shifts depending on whether the N-ethyl group is in an equatorial or axial position, making NMR a powerful tool for conformational analysis when combined with computational predictions. academie-sciences.fr

Molecular Modeling of Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a conceptual framework, docking studies of this compound could be performed with various protein targets to hypothesize potential biological activities. The azabicyclo[3.2.1]octane scaffold is a known pharmacophore that interacts with a range of receptors and transporters. researchgate.netnih.gov

For example, derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as ligands for dopamine (B1211576) and serotonin (B10506) transporters. researchgate.netnih.gov Docking studies on these systems have revealed key interactions within the binding sites of these proteins. researchgate.net A hypothetical docking study of this compound into a theoretical model of a transporter protein would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various binding poses of the ligand within the protein's active site, scoring them based on factors like intermolecular energies and geometric complementarity.

A study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors utilized flexible ligand-docking to understand the binding modes of these compounds. acs.orgsemanticscholar.org The endo-substituted azabicyclooctane derivatives were found to fit into the binding pocket of NAAA, forming specific hydrogen bond interactions. acs.orgsemanticscholar.org This highlights how the stereochemistry of the bicyclic system is crucial for effective binding.

Following a conceptual docking study, a detailed analysis of the binding site interactions would be performed. This involves identifying the specific amino acid residues of the theoretical protein model that interact with the ligand, this compound. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be characterized.

For instance, in the context of monoamine transporters, the nitrogen atom of the azabicyclo[3.2.1]octane core is often involved in a crucial electrostatic interaction with an acidic residue in the binding site. researchgate.net The ethyl group on the nitrogen of this compound would likely occupy a hydrophobic pocket within the receptor. The carbonyl group at the 8-position could potentially act as a hydrogen bond acceptor.

The analysis of the binding site provides valuable insights for structure-activity relationship (SAR) studies. By understanding how the ligand interacts with the protein at a molecular level, modifications can be proposed to enhance binding affinity and selectivity. For example, a study on diazabicyclo analogues of maraviroc, which contains an azabicyclooctane moiety, used docking and binding site analysis to rationalize the observed biological activities. rsc.org

Structure Activity Relationship Sar Studies Focused on Molecular Mechanisms

Correlating Structural Modifications with Biological Target Interaction Mechanisms

The rigid bicyclic framework of 3-azabicyclo[3.2.1]octane provides a unique three-dimensional structure that is of significant interest in medicinal chemistry. Modifications at specific positions on this scaffold, particularly the nitrogen atom and the C-8 ketone, have profound effects on the compound's interaction with biological targets.

Impact of N-Substituents on Binding Affinity and Selectivity

The substituent on the nitrogen atom of the azabicyclic ring is a critical determinant of binding affinity and selectivity for various biological targets, including monoamine transporters. While the 8-azabicyclo[3.2.1]octane (tropane) series is more extensively studied, the principles of N-substitution are applicable to the 3-azabicyclo[3.2.1]octane scaffold.

Studies on analogous benztropine (B127874) derivatives show that the nature of the N-substituent can modulate activity. For instance, the replacement of an N-methyl group with larger or different functional groups alters the compound's interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov In one study, the N-demethylation of a potent derivative to its corresponding N-nor compound (lacking a substituent) was accomplished, allowing for further derivatization to explore SAR. nih.gov This highlights the strategic importance of the N-substituent position for modifying pharmacological profiles. For example, in a series of benztropinamine analogues, changing the N-substituent had demonstrable effects on binding affinity and selectivity at DAT. nih.gov The substitution of an ether linkage with a secondary amine at the 3-position also showed that modifications near the nitrogen bridgehead could be made without losing significant DAT affinity. nih.gov

In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the azabicyclo[3.2.1]octane core was identified as a beneficial scaffold, showing submicromolar activity. nih.gov The specific nature of the group attached to the nitrogen, often part of a larger sulfonamide moiety, is crucial for achieving high potency.

Table 1: Effect of N-Substitution on DAT Binding in Benztropinamine Analogues Data extracted from studies on related 8-azabicyclo[3.2.1]octane scaffolds.

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Analogue 1-CH31328001200
Analogue 2-H213000933
Analogue 3-CH2CH=CH2192500850

This table is illustrative, based on data for 8-azabicyclo[3.2.1]octane analogues to demonstrate the principle of N-substitution effects. nih.gov

Role of the C-8 Ketone and its Derivatives in Mechanistic Interaction

The ketone at the C-8 position of the 3-azabicyclo[3.2.1]octane ring is a common feature and a key handle for synthetic modification. The carbonyl group can act as a hydrogen bond acceptor and its presence and orientation influence the molecule's conformational stability and interaction with biological targets.

The ketone itself is a pivotal intermediate in the synthesis of more complex derivatives. researchgate.net For example, 3-methyl-3-azabicyclo[3.2.1]octan-8-one has been converted to its corresponding oxime. researchgate.net Such a modification from a ketone to an oxime drastically changes the electronic properties and steric profile at this position, leading to different biological activities. In one study, a series of 8-azabicyclo[3.2.1]octan-3-one-O-oxime derivatives were synthesized and showed significant nematicidal activities, indicating that derivatization of the ketone is a viable strategy for discovering novel bioactivities. researchgate.net The conversion of the ketone to an oxime ether introduces new vectors for interaction and can significantly alter the binding mode of the parent compound. researchgate.net The general metabolic and signaling roles of ketone bodies in physiology suggest that this functional group can be a site of metabolic activity or participate in specific receptor interactions. nih.gov

Pharmacophore Development from Bicyclic Scaffolds

The 3-azabicyclo[3.2.1]octane framework serves as a rigid scaffold for the development of pharmacophores—three-dimensional arrangements of functional groups responsible for biological activity.

Identification of Key Structural Features for Molecular Recognition

The bicyclo[3.2.1]octane system is a core element in many neuroactive compounds due to its conformational rigidity. This rigidity helps to pre-organize appended functional groups in a specific spatial orientation, which is crucial for molecular recognition at a biological target. Key structural features often include:

The Bicyclic Core: Provides a defined topology that is more important for binding at monoamine transporters than specific functionalities like the nitrogen atom itself in some cases. nih.gov

Substituents at C-2 and C-3 (or equivalent positions): In the related 8-azabicyclo[3.2.1]octane series, a 2β-carbomethoxy group and a 3β-aryl group are critical for high-affinity binding to DAT and SERT. nih.govnih.gov The nature and substitution pattern of an aryl group at the 3-position can tune the selectivity between different transporters. nih.gov

Development of Bicyclic Systems as Probes for Specific Biological Pathways

Derivatives of the azabicyclo[3.2.1]octane scaffold have been instrumental as chemical probes to investigate various biological pathways. Their primary application has been in the study of monoamine uptake systems. By systematically modifying the scaffold, researchers have developed highly potent and selective inhibitors for DAT, SERT, and NET. researchgate.netacs.org These selective ligands are invaluable tools for elucidating the distinct roles of each transporter in normal brain function and in pathological states like addiction. nih.govnih.gov

For instance, compounds based on this scaffold have been developed as potential medications for cocaine abuse by targeting the DAT. nih.govresearchgate.net More recently, these bicyclic systems have been explored as inhibitors of other enzymes, such as NAAA, leading to the discovery of potent, non-covalent inhibitors with potential applications in managing inflammatory conditions. nih.govacs.org The development of these probes demonstrates the versatility of the azabicyclo[3.2.1]octane core in medicinal chemistry. nih.gov

Mechanistic Insights into Enzyme Inhibition or Protein Interaction (General Principles)

The 3-azabicyclo[3.2.1]octane scaffold and its derivatives primarily function by sterically and electronically complementing a binding site on a target protein, such as an enzyme or a transporter. The mechanism is often competitive, where the compound binds to the same site as the endogenous substrate, thereby inhibiting the protein's function.

For monoamine transporters, these compounds act as reuptake inhibitors. They bind to the transporter protein and block the reabsorption of neurotransmitters like dopamine from the synaptic cleft. nih.gov This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neuronal signaling. It has been suggested that the binding site for some of these bicyclic analogs on the DAT is not identical to the binding site for dopamine itself, providing a basis for developing atypical inhibitors with different pharmacological profiles. nih.govresearchgate.net

In the case of enzyme inhibition, such as with NAAA, derivatives of this scaffold have been shown to act via a non-covalent mechanism. nih.govacs.org This implies that the inhibitor binds to the enzyme's active site through a network of reversible interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions, rather than forming a permanent covalent bond. The discovery of potent non-covalent inhibitors is often desirable in drug development to minimize the potential for off-target reactivity.

Advanced Analytical Techniques for Compound Characterization and Purity Assessment

Chromatographic Methods

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For a compound like 3-ethyl-3-azabicyclo[3.2.1]octan-8-one, various chromatographic methods are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying the amount of this compound in a sample. The method's high resolution and sensitivity make it ideal for separating the target compound from synthesis-related impurities and degradation products.

A typical reversed-phase HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength where the ketone chromophore absorbs, such as around 230 nm. dtic.mil

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations. nih.gov The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. researchgate.netnih.gov

Table 1: Representative HPLC Method Parameters for Purity Analysis

Parameter Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Hydroxide (pH 8.9)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Injection Volume 10 µL

| Retention Time | ~6.3 min (Hypothetical) |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net However, this compound possesses polar functional groups (a tertiary amine and a ketone) that can lead to poor peak shape and thermal instability in a GC system. researchgate.net Therefore, derivatization is often a necessary step to increase the compound's volatility and thermal stability. libretexts.orgjfda-online.com

Common derivatization strategies for compounds with amine and ketone functionalities include silylation, acylation, or alkylation. gcms.cz Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on any potential enol form of the ketone, increasing volatility. researchgate.net Another approach is the oximation of the ketone group using reagents like hydroxylamine, followed by silylation of any other active groups. nih.gov The resulting derivatives are more amenable to GC analysis, allowing for separation on a non-polar or semi-polar capillary column (e.g., DB-5ms or DB-35ms). researchgate.netnih.gov

Table 2: Potential Derivatization Reagents for GC Analysis

Derivatization Type Reagent Target Functional Group
Silylation BSTFA, MSTFA, TMCS Active hydrogens (e.g., enols)
Acylation Trifluoroacetic anhydride (B1165640) (TFAA) Amines
Oximation Hydroxylamine HCl, Methoxyamine HCl Ketones

| Alkylation | Alkyl halides (e.g., methyl iodide) | Amines (Quaternization) |

The 3-azabicyclo[3.2.1]octane skeleton contains chiral centers (at the bridgehead carbons C1 and C5), meaning this compound can exist as a pair of enantiomers. researchgate.net Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. eijppr.com Chiral chromatography is the most effective technique for this purpose. youtube.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Several types of CSPs are available, including Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), and cyclodextrin-based phases. eijppr.comnih.gov For bicyclic amines and related alkaloids, polysaccharide-based CSPs are often very effective. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. nih.gov A significant advantage of some CSPs, such as the Pirkle-type, is that both enantiomeric forms of the stationary phase are often available, allowing for the inversion of the elution order. hplc.eu This can be beneficial for accurately quantifying a trace enantiomer by having it elute before the major one. hplc.eu

Table 3: Common Chiral Stationary Phases for Amine and Ketone Enantioseparation

CSP Type Chiral Selector Example Interaction Mechanism
Polysaccharide-based Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Pirkle-type (Brush-type) (R) or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole-dipole interactions
Cyclodextrin-based Beta-cyclodextrin derivatives Inclusion complexation

| Ligand Exchange | Amino acid-metal complexes | Formation of transient diastereomeric metal complexes |

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a wealth of structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the identification of this compound and the profiling of its impurities. nih.govdundee.ac.uk These techniques provide the molecular weight of the compound and its fragments, which is crucial for structural elucidation.

In LC-MS, the compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]⁺. For this compound (C9H15NO, Molecular Weight: 153.22), this would correspond to a peak at an m/z (mass-to-charge ratio) of 154.2. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, yielding a characteristic pattern that helps confirm the structure and identify unknown impurities. nih.gov

In GC-MS, after separation on the GC column (often following derivatization), the compound is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions. The fragmentation of this compound would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group. libretexts.orgmiamioh.edu

Table 4: Predicted Mass Spectral Fragmentation of this compound

m/z (Hypothetical) Ion Structure Fragmentation Pathway
153 [C9H15NO]⁺• Molecular Ion (M⁺•)
138 [M - CH3]⁺ Loss of a methyl group from the ethyl substituent
125 [M - C2H4]⁺ McLafferty-type rearrangement or loss of ethylene
124 [M - C2H5]⁺ Alpha-cleavage with loss of the ethyl group
96 [C6H10N]⁺ Cleavage of the bicyclic ring

The online coupling of Liquid Chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (LC-NMR-MS) represents one of the most powerful combinations for unambiguous structure elucidation. nih.gov While MS provides information on molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the carbon-hydrogen framework of the molecule, allowing for the definitive placement of atoms and the determination of stereochemistry. nih.govnih.gov

In an LC-NMR-MS setup, the eluent from the HPLC column is split, with a portion going to the MS detector and the remainder to the NMR flow probe. nih.gov This allows for the simultaneous acquisition of mass and NMR data on the same chromatographic peak. For challenging analyses, such as the identification of a low-level, unknown impurity, stop-flow techniques can be employed. nih.gov In this mode, the chromatographic flow is halted when the peak of interest is in the NMR probe, allowing for extended signal acquisition and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC) to fully characterize the structure. nih.gov This hyphenated approach provides the highest level of confidence in the structural assignment of this compound and any related substances.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to the 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one Scaffold

The classic Robinson synthesis of tropinone (B130398), while historically significant, has prompted the development of more efficient and versatile methods for constructing the azabicyclic core. wikipedia.org Future research could focus on adapting modern synthetic strategies to produce this compound and its derivatives.

One promising avenue is the use of transition metal-catalyzed cycloaddition reactions. For instance, rhodium-catalyzed [4+3] cycloadditions between pyrroles and 2-(siloxy)vinyldiazoacetates have been shown to be effective for the asymmetric synthesis of tropanes. acs.orgemory.edu Adapting this methodology to incorporate an N-ethyl substituted pyrrole (B145914) could provide a direct and enantioselective route to the target scaffold. Another approach involves palladium-catalyzed intramolecular cyclization, which has been utilized for the synthesis of 2-azabicyclo[3.2.1]octan-3-one cores. rsc.org Investigating similar intramolecular strategies starting from appropriately functionalized N-ethylated precursors could yield efficient access to this compound.

Furthermore, strategies involving aza-Prins cyclization or 1,3-dipolar cycloadditions could be explored for the diastereoselective construction of related oxa- and aza-bicyclic systems, which could then be converted to the desired carbocyclic scaffold. nih.govsemanticscholar.org

Synthetic StrategyPotential PrecursorsCatalyst/ReagentAnticipated Advantage
Rhodium-Catalyzed [4+3] CycloadditionN-ethylpyrrole, 2-(siloxy)vinyldiazoacetateRh₂(S-PTAD)₄High enantioselectivity
Palladium-Catalyzed Intramolecular CyclizationN-ethylated acyclic amine with appropriate functional groupsPalladium(II) catalystsVersatility in precursor design
Aza-Prins CyclizationN-ethylated homoallylamine, chiral α-hydroxyaldehydeLewis or Brønsted acidsHigh diastereoselectivity
1,3-Dipolar CycloadditionN-ethylated azomethine ylidesDual catalytic systemsConstruction of highly functionalized rings

Exploration of Catalyst-Controlled Stereoselective Syntheses

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For this compound, future research should prioritize catalyst-controlled methods to selectively generate desired stereoisomers. Building on work with tropane (B1204802) alkaloids, enantioselective approaches can be developed for the specific N-ethyl derivative. ehu.esrsc.org

Dynamic kinetic resolution (DKR) is a powerful technique that could be applied to racemic intermediates in the synthesis of this compound. researchgate.netnih.govsmolecule.com This method, often employing a combination of a lipase (B570770) for enantioselective acylation and a ruthenium catalyst for racemization of the slower-reacting enantiomer, could theoretically convert a racemic mixture into a single, highly enantioenriched product. researchgate.net For example, a racemic alcohol precursor to the target ketone could be resolved using this chemoenzymatic approach. researchgate.net

Another area of exploration is the desymmetrization of meso-tropinone derivatives using chiral catalysts, a strategy that has seen success with stoichiometric chiral lithium amide bases. researchgate.net The development of catalytic desymmetrization processes would be a significant advancement.

Stereoselective MethodType of ReactionPotential CatalystKey Feature
Dynamic Kinetic Resolution (DKR)Chemoenzymatic resolution of a racemic alcohol precursorLipase (e.g., Candida antarctica lipase B) and a Ruthenium complexTheoretical 100% yield of a single enantiomer
Asymmetric CycloadditionRhodium-catalyzed [4+3] cycloadditionChiral dirhodium tetraprolinates or adamantyl glycine-derived catalystsEnantioselective formation of the bicyclic core acs.orgemory.edu
Catalytic DesymmetrizationRing opening of a meso-epoxide precursorChiral phosphoric acidDirect formation of the scaffold with high stereoselectivity researchgate.net

Advanced Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insights into reaction mechanisms, conformational preferences, and the origins of stereoselectivity. lookchem.comresearchgate.net For this compound, computational studies could elucidate several key aspects.

Future research could focus on modeling the transition states of various synthetic routes to predict the most favorable reaction pathways and to understand the factors governing diastereoselectivity and enantioselectivity. orientjchem.org For instance, DFT calculations could be used to analyze the conformational energetics of the N-ethyl group (axial vs. equatorial) and its influence on the reactivity of the ketone at the C8 position. researchgate.netresearchgate.net Such studies have been performed on the N-methyl analog, tropinone, revealing a preference for the equatorial conformer. researchgate.net

Furthermore, computational analysis can aid in the rational design of catalysts for stereoselective transformations by modeling catalyst-substrate interactions. This in silico approach can accelerate the discovery of optimal catalysts for the synthesis of specific stereoisomers of this compound. lookchem.com

Design and Synthesis of Advanced Probes Incorporating the this compound Core for Mechanistic Biological Studies

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. researchgate.net Incorporating the this compound core into molecular probes could enable detailed investigations of these interactions.

Future work could involve the synthesis of bifunctional probes where the azabicyclic core serves as the recognition element for a target protein, and a reporter group (e.g., a fluorophore, biotin, or a photo-crosslinker) is attached. nih.gov Such probes are instrumental in activity-based protein profiling (ABPP) to identify enzyme targets and assess inhibitor selectivity within complex biological mixtures. nih.govnih.gov The ethyl group at the N3 position can be leveraged for fine-tuning the probe's properties, such as cell permeability and target affinity. The ketone at C8 provides a convenient handle for chemical modification and attachment of reporter tags.

Probe TypeReporter GroupPotential ApplicationResearch Goal
Fluorescent ProbeFluorescein, RhodamineIn-gel fluorescence, Confocal microscopyVisualization of enzyme activity and localization
Affinity-Based ProbeBiotinWestern blotting, ProteomicsTarget identification and validation nih.gov
Photoaffinity LabelBenzophenone, DiazirineCovalent labeling of target proteinsMapping binding sites and identifying off-targets

Investigation of New Chemical Transformations of the Ketone and N-Alkyl Moieties

The ketone and N-ethyl groups of this compound are key functional handles for derivatization. Exploring novel transformations of these moieties can lead to a diverse library of compounds with potentially new biological activities or material properties.

For the ketone at C8, beyond standard reductions and reductive aminations, reactions such as the Baeyer-Villiger oxidation could be explored to generate lactone derivatives, expanding the structural diversity of the scaffold. researchgate.net The synthesis of α,β-unsaturated ketone derivatives via Claisen-Schmidt condensation with various aromatic aldehydes has been shown to yield compounds with interesting biological activities in the tropinone series and could be applied here. researchgate.net

The N-ethyl group presents both a challenge and an opportunity. While N-dealkylation is a common transformation for N-methyl tropane alkaloids, often using electrochemical methods or specialized reagents, selective transformations of the N-ethyl group are less explored. chem960.comnih.govrsc.orgnih.gov Research into partial oxidation of the ethyl group or other functionalizations without complete removal could yield novel analogs. Conversely, developing efficient N-de-ethylation methods would provide access to the secondary amine, a crucial intermediate for further N-alkylation with a wide range of substituents. google.com

Application of the Compound as a Component in Materials Science or Supramolecular Chemistry

The rigid, bicyclic structure of this compound makes it an intriguing candidate for applications beyond biology. The tertiary amine can act as a ligand for metal coordination, opening avenues in the field of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Future research could investigate the self-assembly of this compound or its derivatives into higher-order structures. nih.gov For example, the azabicyclic core could be incorporated as a structural unit in polymers or as a chiral ligand in asymmetric catalysis. The ability of related crown ethers and other cyclic amines to form stable host-guest complexes suggests that derivatives of this compound could be designed as receptors for specific ions or small molecules. wikipedia.org The synthesis of polymers incorporating this azabicyclic motif could lead to new materials with unique thermal, mechanical, or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-3-azabicyclo[3.2.1]octan-8-one, and how can reaction conditions be fine-tuned to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrrolidines or piperidines under controlled conditions. Key steps include:

  • Precursor selection : Use tert-butyl or benzyl-protected amines to prevent unwanted side reactions during cyclization .
  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, improving cyclization efficiency .
  • Yield monitoring : Track reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify the bicyclic scaffold and substituent positions. For example, the carbonyl group (C=O) at position 8 shows a distinct downfield signal at ~210 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 182.15 m/z for C11H19NO) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles in crystalline derivatives .
  • Purity assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect impurities below 1% .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Stability profiling : Conduct accelerated degradation studies at pH 2–12 (HCl/NaOH buffers) and temperatures up to 80°C. Monitor decomposition via UV-Vis spectroscopy or LC-MS .
  • Storage recommendations : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Lyophilization enhances long-term stability for aqueous solutions .

Advanced Research Questions

Q. What biological targets or pathways are modulated by this compound, and how can its interaction mechanisms be validated?

  • Methodological Answer :

  • Target identification : Screen against kinase or GPCR libraries using surface plasmon resonance (SPR) or fluorescence polarization assays. Structural analogs (e.g., benzyl-substituted derivatives) show activity as topoisomerase inhibitors .
  • Mechanistic validation :
  • Enzyme inhibition assays : Measure IC50 values for target enzymes (e.g., acetylcholinesterase) using colorimetric substrates like Ellman’s reagent .
  • Molecular docking : Use software (AutoDock Vina) to model interactions between the bicyclic scaffold and active sites .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties of derivatives?

  • Methodological Answer :

  • Derivative synthesis : Modify the ethyl group at position 3 with bulkier (e.g., tert-butyl) or polar (e.g., hydroxyl) substituents to assess steric/electronic effects .
  • Activity mapping : Test derivatives in vitro for potency (e.g., IC50), selectivity (e.g., counter-screens against related enzymes), and ADMET properties (e.g., microsomal stability) .
  • Key SAR findings :
Derivative SubstituentBiological Activity
3-BenzylTopoisomerase inhibition (IC50 = 0.5 µM)
3-tert-ButylEnhanced metabolic stability (t1/2 > 4 h)

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer :

  • Comparative analysis : Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC50 values may arise from differences in assay buffer composition .
  • Purity verification : Use orthogonal techniques (NMR, HPLC) to confirm compound identity and exclude batch-to-batch variability .
  • Data triangulation : Cross-reference findings with structural analogs (e.g., 8-oxa-3-azabicyclo derivatives) to identify conserved pharmacophores .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for synthesis steps involving volatile reagents .
  • Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • Toxicity mitigation : Pre-screen for acute toxicity (e.g., LD50 in rodents) and design derivatives with reduced reactivity (e.g., tert-butyl groups lower electrophilicity) .

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